5-fluoro-2H,3H-furo[2,3-c]pyridine
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Overview
Description
5-fluoro-2H,3H-furo[2,3-c]pyridine: is a heterocyclic compound that contains both a furan and a pyridine ring fused together. The presence of a fluorine atom at the 5-position of the molecule adds unique chemical properties, making it an interesting subject for research in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2H,3H-furo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to form the desired compound . The reaction conditions often include the use of catalysts such as rhodium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-fluoro-2H,3H-furo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the furan or pyridine rings, leading to the formation of new compounds.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furan-2,3-dione derivatives, while reduction can produce dihydrofuran or tetrahydrofuran derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-fluoro-2H,3H-furo[2,3-c]pyridine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development .
Medicine: In medicine, this compound derivatives have shown promise as therapeutic agents. For example, certain derivatives have been found to inhibit specific enzymes or receptors involved in disease pathways .
Industry: Industrially, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 5-fluoro-2H,3H-furo[2,3-c]pyridine involves its interaction with specific molecular targets. For example, certain derivatives have been found to inhibit the activity of enzymes such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα). These interactions disrupt key cellular signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Furo[2,3-b]pyridine: Another furan-pyridine fused compound with similar structural features.
Furo[3,2-c]pyridine: A closely related compound with a different fusion pattern of the furan and pyridine rings.
Indole Derivatives: Compounds containing an indole nucleus, which also exhibit diverse biological activities.
Uniqueness: 5-fluoro-2H,3H-furo[2,3-c]pyridine is unique due to the presence of the fluorine atom at the 5-position, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
2648965-99-3 |
---|---|
Molecular Formula |
C7H6FNO |
Molecular Weight |
139.1 |
Purity |
95 |
Origin of Product |
United States |
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